

An In-depth Technical Guide to 3,6-dimethylpyridin-2-amine

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Compound of Interest

Compound Name: 3,6-Dimethyl-2-pyridinamine

Cat. No.: B1296886

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Abstract

This technical guide provides a comprehensive overview of the chemical compound 3,6-dimethylpyridin-2-amine. It details its chemical structure, identifiers, and physicochemical properties. While experimental spectroscopic data for this specific isomer is limited, this guide presents predicted spectral information and discusses analytical methodologies. Furthermore, a generalized synthesis protocol is outlined based on established reactions for related compounds. The guide also explores the potential biological significance of the aminopyridine scaffold, a core component of this molecule, in the context of drug discovery and development, drawing on the known activities of structurally related compounds.

Chemical Structure and Identifiers

3,6-dimethylpyridin-2-amine is a substituted pyridine derivative with the systematic IUPAC name 3,6-dimethylpyridin-2-amine.^[1] The molecule consists of a pyridine ring with an amino group at the 2-position and methyl groups at the 3- and 6-positions.

Below is a table summarizing the key chemical identifiers for this compound.

Identifier	Value	Reference
CAS Number	823-61-0	[1]
PubChem CID	578956	[1]
IUPAC Name	3,6-dimethylpyridin-2-amine	[1]
Molecular Formula	C ₇ H ₁₀ N ₂	[1]
Canonical SMILES	<chem>CC1=C(N=C(C=C1)C)N</chem>	[1]
InChI	InChI=1S/C7H10N2/c1-5-3-4-6(2)9-7(5)8/h3-4H,1-2H3,(H2,8,9)	[1]
InChIKey	HWMKUXXLKIOVQZ-UHFFFAOYSA-N	[1]

Physicochemical Properties

A summary of the known and computed physicochemical properties of 3,6-dimethylpyridin-2-amine is provided in the table below.

Property	Value	Reference
Molecular Weight	122.17 g/mol	[1]
Exact Mass	122.084398 g/mol	[2]
Melting Point	50-52 °C	
XLogP3	1.3	[1]
Hydrogen Bond Donor Count	1	[1]
Hydrogen Bond Acceptor Count	2	[1]
Rotatable Bond Count	0	[1]

Spectroscopic Data (Predicted and Comparative)

Direct experimental spectroscopic data for 3,6-dimethylpyridin-2-amine is not readily available in public databases. However, based on the known spectral characteristics of aminopyridines and related substituted pyridines, the following data can be predicted.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and amino group protons.

Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity
Aromatic CH (C4-H)	6.5 - 7.5	Doublet
Aromatic CH (C5-H)	6.0 - 7.0	Doublet
Amino NH ₂	4.0 - 5.5	Broad Singlet
Methyl CH ₃ (C6-CH ₃)	2.2 - 2.5	Singlet
Methyl CH ₃ (C3-CH ₃)	2.0 - 2.3	Singlet

Note: Chemical shifts are highly dependent on the solvent used.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (δ , ppm)
C2 (C-NH ₂)	158 - 162
C6 (C-CH ₃)	155 - 159
C4	135 - 140
C5	110 - 115
C3 (C-CH ₃)	115 - 120
C6-CH ₃	20 - 25
C3-CH ₃	15 - 20

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of 3,6-dimethylpyridin-2-amine will exhibit characteristic absorption bands for the amino group and the aromatic ring. As a primary amine, it is expected to show two N-H stretching bands.[\[3\]](#)

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
N-H Stretch (asymmetric)	3400 - 3500	Medium
N-H Stretch (symmetric)	3300 - 3400	Medium
C-H Stretch (aromatic)	3000 - 3100	Medium-Weak
C-H Stretch (aliphatic)	2850 - 3000	Medium-Weak
N-H Bend	1580 - 1650	Strong
C=C and C=N Stretch (aromatic ring)	1400 - 1600	Medium-Strong
C-N Stretch (aromatic amine)	1250 - 1335	Strong

Mass Spectrometry

A mass spectrum for 3,6-dimethylpyridin-2-amine is available, showing the molecular ion peak.
[\[2\]](#)

m/z	Interpretation
122.08	Molecular Ion (M^+)
107	$[M - CH_3]^+$

Experimental Protocols

Proposed Synthesis of 3,6-dimethylpyridin-2-amine

A specific, high-yield synthesis for 3,6-dimethylpyridin-2-amine is not well-documented in the literature. However, a plausible synthetic route can be derived from methods used for analogous aminopyridines. One such approach is the amination of a corresponding halogenated pyridine precursor. A patent describes the formation of 2-amino-3,6-dimethylpyridine in a product mixture from the reaction of 2,4-diaminotoluene with ammonia over a γ -aluminum oxide catalyst at high temperature and pressure, suggesting that amination of substituted pyridines is a viable, though potentially unselective, route.[\[4\]](#)

Generalized Protocol for Amination of a Halogenated Pyridine:

This protocol is a general representation and would require optimization for the specific synthesis of 3,6-dimethylpyridin-2-amine from a precursor like 2-chloro-3,6-dimethylpyridine.

Materials:

- 2-Chloro-3,6-dimethylpyridine (or other suitable halogenated precursor)
- Ammonia (aqueous or gaseous) or a primary amine
- Catalyst (e.g., copper(I) oxide, palladium-based catalyst)
- Base (e.g., potassium carbonate)
- Solvent (e.g., ethylene glycol, DMF, or toluene)

- Inert atmosphere (e.g., Argon or Nitrogen)

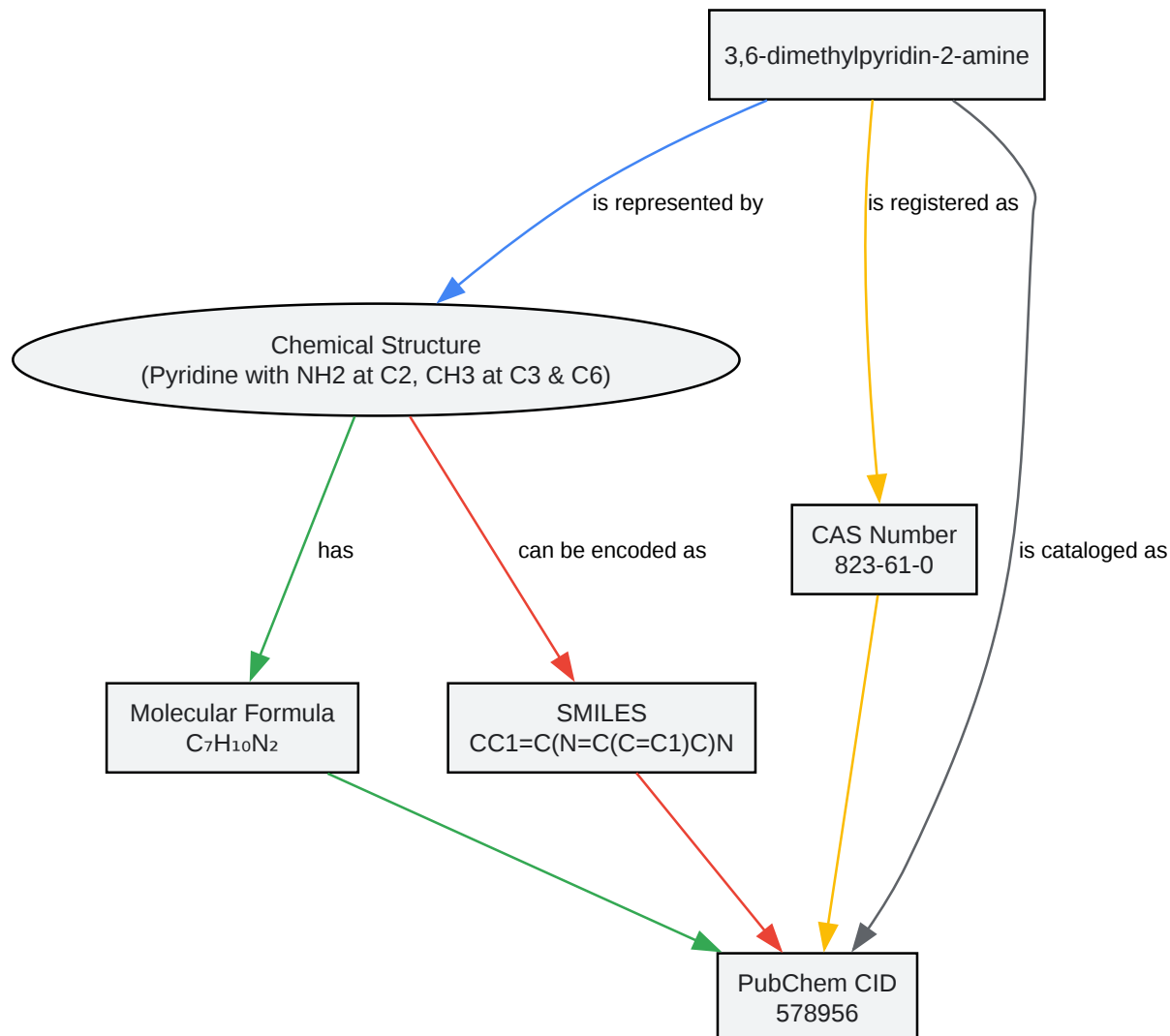
Procedure:

- To a reaction vessel (e.g., a Schlenk tube or a pressure reactor) under an inert atmosphere, add the halogenated pyridine precursor, the catalyst, and the base.
- Add the solvent to the mixture.
- Introduce the aminating agent (ammonia or primary amine).
- Seal the vessel and heat the reaction mixture to the required temperature (typically ranging from 60 to 150 °C) with stirring.
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane).
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filter.
- Remove the solvent under reduced pressure.
- Purify the crude product using a suitable method, such as column chromatography or recrystallization, to obtain the desired 3,6-dimethylpyridin-2-amine.

Logical Relationships and Visualization

The following diagram illustrates the logical relationships between the chemical name, its structure, and its key identifiers.

Logical Relationship of 3,6-dimethylpyridin-2-amine Identifiers

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Caption: Chemical identity map for 3,6-dimethylpyridin-2-amine.

Biological and Pharmacological Context

While specific biological activity data for 3,6-dimethylpyridin-2-amine is not extensively reported, the aminopyridine scaffold is a well-established pharmacophore in medicinal chemistry.[5] Aminopyridine derivatives have demonstrated a wide range of pharmacological activities, making them attractive starting points for drug discovery programs.

Known Activities of the Aminopyridine Scaffold:

- **Antitubercular Agents:** Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3, a crucial transporter in *Mycobacterium tuberculosis*, highlighting their potential in developing new treatments for tuberculosis.[6]
- **Anticancer Properties:** Certain dimethylpyridine derivatives have shown significant inhibitory activity against cyclooxygenase (COX) enzymes and cytotoxic effects against various cancer cell lines.[7] Additionally, some aminopyridine derivatives have been investigated as selective inhibitors of fibroblast growth factor receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[8]
- **Adenosine Receptor Ligands:** Amino-3,5-dicyanopyridines have been synthesized and evaluated as ligands for adenosine receptors, which are implicated in various physiological processes and are targets for a range of therapeutic areas.[9]
- **Antiprotozoal Activity:** The aminopyridine scaffold is being explored for the development of new drugs against neglected tropical diseases caused by protozoa, such as Chagas disease, human African trypanosomiasis, and leishmaniasis.[10]
- **Neurological Activity:** 4-aminopyridine is a known potassium channel blocker used to improve walking in patients with multiple sclerosis.[10] Other aminopyridine derivatives have been investigated for their potential as antagonists of non-depolarizing muscle relaxants.[11]

Given the diverse biological roles of the aminopyridine core, 3,6-dimethylpyridin-2-amine represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The specific substitution pattern of the two methyl groups may influence its pharmacokinetic and pharmacodynamic properties, offering opportunities for the development of new chemical entities with improved potency, selectivity, or metabolic stability. Further biological evaluation of this compound and its derivatives is warranted to explore its full potential in drug discovery.

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